Sarpogrelate

Descripción

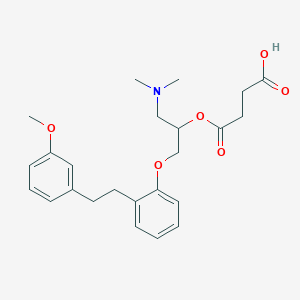

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYNAVGJSYHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048328 | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125926-17-2 | |

| Record name | Sarpogrelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sarpogrelate's Mechanism of Action on 5-HT2A Receptors: A Technical Guide

Abstract: Sarpogrelate is a selective serotonin 2A (5-HT2A) receptor antagonist utilized for its antiplatelet and vasodilatory properties in the management of peripheral arterial disease.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the 5-HT2A receptor. It details the receptor's signaling cascade, this compound's antagonist and inverse agonist activities, and the experimental methodologies used to characterize these interactions. Quantitative binding and functional data are presented to offer a comprehensive pharmacological profile for researchers and drug development professionals.

Pharmacological Profile: Selectivity and Affinity

This compound demonstrates a high affinity and selectivity for the 5-HT2A receptor subtype. Its binding affinity for the 5-HT2A receptor is significantly greater than for the 5-HT2B and 5-HT2C receptor subtypes.[1][4] Furthermore, this compound shows negligible affinity for other serotonin receptors (5-HT1-like, 5-HT3), as well as for α-adrenergic, β-adrenergic, histamine (H1, H2), and muscarinic (M3) receptors, underscoring its specific pharmacological action. The active metabolite of this compound, M-1, also retains a high affinity for the 5-HT2A receptor.

Core Mechanism of Action at the 5-HT2A Receptor

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT2A receptor. By binding to this receptor, this compound effectively blocks the physiological actions of serotonin (5-hydroxytryptamine, 5-HT), which include platelet aggregation, vasoconstriction, and proliferation of vascular smooth muscle cells.

Beyond simple antagonism, this compound also exhibits inverse agonist properties. This was demonstrated using a constitutively active mutant (C322K) of the human 5-HT2A receptor, where this compound significantly reduced basal inositol phosphate levels. This indicates that this compound can stabilize the receptor in an inactive conformation, a key aspect of its mechanism.

Downstream Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.

3.1 Canonical Gq/11 Pathway Activation:

-

Agonist Binding: Serotonin binds to the 5-HT2A receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

-

PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and elevated Ca2+ levels co-activate Protein Kinase C (PKC).

-

These events culminate in physiological responses such as smooth muscle contraction and platelet aggregation.

3.2 this compound-Mediated Inhibition: this compound, by acting as an antagonist, binds to the 5-HT2A receptor and prevents serotonin from initiating this signaling cascade. This blockade inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC.

Quantitative Data Summary

The pharmacological activity of this compound and its primary metabolite has been quantified in various functional and binding assays.

Table 1: Receptor Binding Affinities

| Compound | Receptor | pKi Value | Ki Value (nM) | Reference |

|---|---|---|---|---|

| This compound | 5-HT2A | 8.52 | 8.39 | |

| 5-HT2C | 7.43 | - | ||

| 5-HT2B | 6.57 | - |

| Naftidrofuryl | 5-HT2A | - | ~210 (25x lower than this compound) | |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Potency

| Compound | Assay Tissue | pA2 Value | Reference |

|---|---|---|---|

| This compound | Rat Tail Artery | 8.53 | |

| (R,S)-M-1 (Metabolite) | Rat Tail Artery | 9.04 | |

| (R)-M-1 (Metabolite) | Rat Tail Artery | 9.00 |

| (S)-M-1 (Metabolite) | Rat Tail Artery | 8.81 | |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key Experimental Protocols

5.1 Radioligand Binding Assay This assay quantifies the affinity of a ligand (this compound) for a receptor (5-HT2A).

-

Objective: To determine the equilibrium dissociation constant (Kd) or inhibitory constant (Ki) of this compound.

-

Materials:

-

Receptor Source: Membranes prepared from cells expressing 5-HT2A receptors (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat frontal cortex).

-

Radioligand: A high-affinity radiolabeled 5-HT2A antagonist, typically [3H]ketanserin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Control: A high concentration of an unlabeled 5-HT2A ligand (e.g., 10 µM mianserin) to determine non-specific binding.

-

-

Procedure:

-

Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand ([3H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for this compound is then calculated from its IC50 value using the Cheng-Prusoff equation.

-

5.2 Inositol Phosphate (IP) Accumulation Assay This functional assay is used to measure the effect of a compound on Gq-coupled receptor signaling and is particularly useful for determining inverse agonist activity.

-

Objective: To measure the ability of this compound to inhibit basal or agonist-stimulated IP production.

-

Materials:

-

Cell Line: HEK293 cells transfected to express wild-type or constitutively active (e.g., C322K mutant) 5-HT2A receptors.

-

Labeling Agent: myo-[3H]inositol to label the cellular phosphoinositide pool.

-

-

Procedure:

-

Cell Culture & Labeling: Transfected cells are cultured and incubated with myo-[3H]inositol for an extended period (e.g., 24-48 hours) to incorporate it into membrane lipids.

-

Compound Incubation: Cells are washed and then incubated with this compound (or other test compounds) for a defined period (e.g., 30 minutes). For agonist studies, an agonist like serotonin would be added.

-

IP Extraction: The reaction is stopped, and the cells are lysed. Total inositol phosphates are separated from the lipid fraction, typically using anion-exchange chromatography.

-

Quantification: The radioactivity of the extracted IP fraction is measured by scintillation counting.

-

Analysis: A reduction in basal IP levels in cells expressing the constitutively active receptor in the presence of this compound demonstrates its inverse agonist activity.

-

5.3 Platelet Aggregation Assay This assay directly measures the functional antiplatelet effect of this compound.

-

Objective: To determine the dose-dependent inhibition of platelet aggregation by this compound.

-

Materials:

-

Sample: Platelet-rich plasma (PRP) obtained from blood samples.

-

Agonists: A combination of agonists, such as serotonin and collagen or serotonin and epinephrine, are used to induce aggregation.

-

Instrumentation: A platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

-

-

Procedure:

-

PRP Preparation: Blood is centrifuged at a low speed to separate PRP.

-

Incubation: this compound (at various concentrations) or a vehicle control is added to the PRP and incubated.

-

Aggregation Induction: Aggregation is initiated by adding the agonist combination (e.g., 0.88 µM serotonin + 0.1 µg/ml collagen).

-

Measurement: The aggregometer records the change in light transmission over time. The maximum percentage of aggregation is determined.

-

Analysis: The inhibitory effect of this compound is quantified by comparing the maximum aggregation in its presence to the control group.

-

Conclusion

This compound functions as a highly selective and potent antagonist of the 5-HT2A receptor. Its mechanism involves direct competitive blockade of serotonin binding, thereby inhibiting the canonical Gq/11-PLC-IP3/DAG signaling pathway. Furthermore, its demonstrated inverse agonist activity suggests it can actively reduce basal receptor signaling by stabilizing the receptor in an inactive state. This dual mechanism effectively mitigates the primary physiological effects mediated by 5-HT2A receptor activation, such as platelet aggregation and vasoconstriction, providing the basis for its therapeutic use in cardiovascular and peripheral vascular diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Sarpogrelate's Role in Inhibiting Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, exhibiting potent antiplatelet effects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibition of platelet aggregation. It details the key signaling pathways involved, presents quantitative data from in vitro and in vivo studies, and offers comprehensive experimental protocols for the evaluation of its antiplatelet activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiplatelet therapies.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke.[1] Serotonin (5-hydroxytryptamine, 5-HT), released from dense granules of activated platelets, is a key mediator that amplifies platelet aggregation through its interaction with 5-HT2A receptors on the platelet surface.[2][3] this compound hydrochloride is a pharmacological agent designed to specifically target this pathway, thereby reducing the risk of thrombus formation.[3] This guide elucidates the core mechanisms of this compound's antiplatelet action.

Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism by which this compound inhibits platelet aggregation is through its selective and competitive antagonism of the 5-HT2A receptor.[3] Upon activation, platelets release 5-HT, which then binds to 5-HT2A receptors on adjacent platelets, initiating a signaling cascade that leads to further platelet activation and aggregation. This compound effectively blocks this binding, thereby attenuating the pro-aggregatory signals mediated by serotonin.

This compound is metabolized in the liver to its active metabolite, M-1, which demonstrates a higher affinity and more potent antagonism at the 5-HT2A receptor compared to the parent compound. This contributes to the sustained antiplatelet effect of the drug.

Signaling Pathways

The binding of serotonin to the 5-HT2A receptor activates downstream signaling pathways that are crucial for platelet function. While the direct inhibitory effect of this compound on the Rho/ROCK pathway is an area of ongoing research, the known general pathway is as follows:

Quantitative Data on Antiplatelet Efficacy

The antiplatelet activity of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Compound | Agonist | IC50 Value (µM) | Reference |

| This compound | Collagen | 66.8 | |

| This compound | Serotonin (0.88 µmol/L) + Collagen (0.06-0.12 µg/mL) | Dose-dependent inhibition (1-100 µmol/L) | |

| Ketanserin | Collagen | 32.1 |

Table 2: In Vivo Dose-Dependent Inhibition of Platelet Aggregation in Ischemic Stroke Patients

| This compound Daily Dose | Agonist Combination | Maximum Intensity of Aggregation (Mean ± SD) | Post-Treatment Inhibition (%) (Mean ± SD) | Reference |

| 75 mg (25 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 30.57 ± 17.76 | 3.61 ± 35.33 | |

| 150 mg (50 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 28.09 ± 14.96 | 12.56 ± 29.97 | |

| 300 mg (100 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 14.67 ± 6.41 | 43.04 ± 26.39 | |

| 75 mg (25 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 51.36 ± 22.71 | -2.29 ± 30.94 | |

| 150 mg (50 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 46.78 ± 15.10 | -0.50 ± 26.72 | |

| 300 mg (100 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 29.67 ± 12.25 | 30.19 ± 28.79 |

Table 3: Receptor Binding Affinity

| Compound | Receptor | pA2 Value | Reference |

| This compound | 5-HT2A | 8.53 | |

| (R,S)-M-1 (Metabolite) | 5-HT2A | 9.04 | |

| (R)-M-1 (Metabolite) | 5-HT2A | 9.00 | |

| (S)-M-1 (Metabolite) | 5-HT2A | 8.81 |

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a platelet suspension as aggregation occurs.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Performance:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Add the PRP to a cuvette with a magnetic stir bar.

-

Add this compound or vehicle control and incubate for a specified time.

-

Add the agonist (e.g., a combination of 5-HT and epinephrine) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis: Calculate the percentage of platelet aggregation and the percentage of inhibition by this compound compared to the vehicle control.

Flow Cytometry for P-selectin Expression

Flow cytometry can be used to measure the expression of P-selectin (CD62P) on the platelet surface, an indicator of platelet activation.

Methodology:

-

Blood Collection: Collect whole blood into sodium citrate tubes.

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

Add this compound or vehicle control and incubate.

-

Add a platelet agonist (e.g., collagen and serotonin) to stimulate activation.

-

-

Antibody Staining:

-

Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41a) and P-selectin (CD62P).

-

Incubate in the dark at room temperature.

-

-

Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).

-

Flow Cytometric Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.

-

Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

-

-

Data Analysis: Compare the P-selectin expression in this compound-treated samples to the vehicle control.

Conclusion

This compound hydrochloride is a potent inhibitor of platelet aggregation, acting primarily through the selective antagonism of the 5-HT2A receptor. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and the development of novel antiplatelet agents. The continued investigation into its effects on downstream signaling pathways, such as the Rho/ROCK pathway, will further enhance our understanding of its pleiotropic effects.

References

- 1. Effect of this compound, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Sarpogrelate's Effect on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effect of sarpogrelate on vascular smooth muscle cell (VSMC) proliferation. This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, has demonstrated significant potential in mitigating neointimal hyperplasia, a key pathological process in atherosclerosis and restenosis. This document consolidates quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the involved signaling pathways.

Introduction

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of vascular diseases such as atherosclerosis and in-stent restenosis[1]. Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a proliferative, synthetic state, leading to the formation of neointima and subsequent narrowing of the blood vessel lumen[2]. Serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor and mitogen released from aggregating platelets at sites of vascular injury, has been identified as a key trigger for VSMC proliferation[3][4]. This compound hydrochloride is a pharmacological agent that functions as a selective antagonist of the 5-HT2A receptor, thereby inhibiting serotonin-induced platelet aggregation and vasoconstriction[5]. This guide focuses on its direct inhibitory effects on VSMC proliferation, a crucial aspect of its therapeutic potential in cardiovascular diseases.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been shown to be a potent and specific inhibitor of 5-HT-induced VSMC proliferation. Its efficacy has been quantified through various in vitro assays.

| Parameter | Cell Type | Inducer | Method | Value | Reference |

| Maximal Inhibition | Rat Aortic Smooth Muscle Cells | Serotonin | [3H]thymidine, [3H]uridine, [3H]phenylalanine incorporation | 1 µM | |

| Receptor Affinity (pA2) | Rat Tail Artery | 5-HT | Functional Assay | 8.53 | Not explicitly cited |

| IC50 (Platelet Aggregation) | Human Platelet-Rich Plasma | Serotonin (1 µM) | Particle Counting | 4.6 µM | |

| IC50 (Platelet Aggregation) | Human Platelet-Rich Plasma | Serotonin (10 µM) | Particle Counting | 7.4 µM |

Table 1: Quantitative Efficacy of this compound. This table summarizes the key quantitative parameters demonstrating the inhibitory effects of this compound.

Notably, this compound's antiproliferative action is specific to serotonin-mediated pathways. Even at high concentrations (10 µM), it does not inhibit VSMC proliferation induced by other potent mitogens such as platelet-derived growth factor (PDGF) or endothelin.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by blocking the downstream signaling cascade initiated by the binding of serotonin to the 5-HT2A receptor on VSMCs.

5-HT2A Receptor and G-Protein Coupling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to VSMC proliferation.

Intracellular Calcium Mobilization

Upon activation of Gq/11, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This compound effectively blocks this serotonin-induced increase in intracellular free calcium concentration.

MAP Kinase Pathway and Gene Expression

The rise in intracellular calcium and activation of PKC contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. Activated ERK translocates to the nucleus and phosphorylates transcription factors, including c-Fos and c-Jun. These proto-oncogenes are crucial for the expression of genes required for cell cycle progression. This compound has been shown to prevent the activation of MAP kinase and down-regulate the expression of c-Fos and c-Jun.

Cell Cycle Regulation

By inhibiting the upstream signaling events, this compound ultimately causes a cell cycle arrest in the G1 phase, preventing the cells from entering the S phase (DNA synthesis) and subsequently proliferating.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the effects of this compound on VSMC proliferation.

Cell Culture

-

Cell Line: Primary cultures of vascular smooth muscle cells are typically isolated from the thoracic aorta of male Sprague-Dawley rats or from porcine coronary arteries.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified atmosphere of 95% air and 5% CO2 at 37°C. For experiments, cells are typically used between passages 3 and 8.

Proliferation Assay ([3H]thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect the activation of the ERK MAP kinase pathway.

-

Cell Treatment: VSMCs are serum-starved and then pre-treated with this compound before stimulation with serotonin for a short period (e.g., 5-15 minutes).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle.

-

Cell Preparation: VSMCs are treated with this compound and/or serotonin for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Conclusion

This compound effectively inhibits serotonin-induced vascular smooth muscle cell proliferation by acting as a selective antagonist of the 5-HT2A receptor. Its mechanism of action involves the blockade of Gq/11-mediated intracellular calcium mobilization and the subsequent MAP kinase signaling cascade, leading to a G1 phase cell cycle arrest. The specificity of this compound for the serotonin pathway highlights its potential as a targeted therapy to prevent neointimal hyperplasia in various cardiovascular pathologies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. VITAMIN D-DEPENDENT SUPPRESSION OF ENDOTHELIN-INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION THROUGH INHIBITION OF CDK2 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits serotonin-induced proliferation of porcine coronary artery smooth muscle cells: implications for long-term graft patency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Pharmacological Properties of Sarpogrelate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, exhibiting significant antiplatelet and vasodilatory properties.[1][2] Its mechanism of action involves the competitive inhibition of 5-HT2A receptors on platelets and vascular smooth muscle cells, thereby mitigating serotonin-induced platelet aggregation and vasoconstriction.[1][2] this compound is metabolized in the liver to an active metabolite, M-1, which also contributes to its pharmacological effects.[1] Clinically, this compound hydrochloride is primarily indicated for the treatment of peripheral arterial disease (PAD), where it has been shown to improve symptoms such as intermittent claudication. This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinity, pharmacokinetic profile, and clinical efficacy, supplemented with detailed experimental protocols and signaling pathway visualizations.

Mechanism of Action

This compound hydrochloride's primary pharmacological effect is the selective antagonism of the 5-HT2A receptor. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in hemostasis and vascular tone regulation. Upon binding to 5-HT2A receptors on platelets, serotonin triggers a signaling cascade that leads to platelet aggregation. In vascular smooth muscle cells, activation of 5-HT2A receptors induces vasoconstriction. This compound hydrochloride competitively blocks these receptors, thereby inhibiting these physiological responses.

Beyond its primary antagonistic action, this compound has been noted to possess anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic efficacy in vascular diseases.

Signaling Pathways

The binding of serotonin to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway. This initiates a cascade of intracellular events culminating in platelet aggregation and smooth muscle contraction. This compound, as a competitive antagonist, prevents the initiation of this cascade.

In addition to the canonical Gq pathway, 5-HT2A receptor activation in vascular smooth muscle has been shown to involve other signaling molecules, including the JAK/STAT pathway and MAPKs. This compound's blockade of the 5-HT2A receptor would also inhibit these downstream effects.

Quantitative Pharmacological Data

Receptor Binding Affinity

This compound hydrochloride demonstrates high affinity and selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other receptor families.

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT2A | 8.52 | 3.02 | |

| 5-HT2C | 7.43 | 37.15 | |

| 5-HT2B | 6.57 | 269.15 | |

| 5-HT1 | 4.58 | 26302.68 |

pKi is the negative logarithm of the Ki value.

Pharmacokinetic Parameters

This compound is rapidly absorbed and metabolized to its active metabolite, M-1. The pharmacokinetic parameters vary between immediate-release (IR) and controlled-release (CR) formulations.

| Parameter | This compound (IR) | This compound (CR) | M-1 (from IR) | M-1 (from CR) | Reference |

| Tmax (hr) | 0.7 - 1.0 | 3.0 - 4.0 | 0.9 | 4.0 - 5.0 | |

| Cmax (ng/mL) | 429.8 - 856.3 | ~300 | 49.3 | ~100 | |

| AUC (hr*ng/mL) | 567.5 | ~1000 | - | - | |

| Half-life (hr) | 0.8 | 1.5 - 3.2 | 4.4 | ~5.0 |

Values are approximate and may vary based on the specific study and patient population.

Clinical Efficacy in Peripheral Arterial Disease (PAD)

A meta-analysis of randomized controlled trials has demonstrated the clinical benefits of this compound in patients with PAD.

| Outcome Measure | Improvement with this compound | p-value | Reference |

| Ankle-Brachial Index (ABI) | Significantly Increased | 0.0005 | |

| Pain-Free Walking Distance (PFWD) | Significantly Increased (MD = 201.86m) | 0.04 | |

| Dorsalis Pedis Artery Blood Flow | Significantly Increased (MD = 0.16) | <0.001 | |

| High-Sensitivity C-Reactive Protein (hsCRP) | Significantly Decreased (MD = -0.57) | 0.04 | |

| Interleukin-6 (IL-6) | Significantly Decreased (MD = -1.48) | 0.008 |

MD = Mean Difference

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of this compound hydrochloride. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Sample Preparation: Collect venous blood into tubes containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

-

Assay Procedure:

-

Pre-warm PRP to 37°C.

-

Add a known concentration of this compound hydrochloride or vehicle to the PRP and incubate for a short period.

-

Place the PRP sample in an aggregometer cuvette with a stir bar.

-

Set the baseline (0% aggregation) with the PRP sample. Calibrate for 100% aggregation using the corresponding PPP.

-

Add a platelet agonist (e.g., serotonin, ADP, collagen) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of this compound is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of this compound concentrations.

Concluding Remarks

This compound hydrochloride is a well-characterized selective 5-HT2A receptor antagonist with established antiplatelet and vasodilatory effects. Its pharmacological profile, supported by extensive preclinical and clinical data, underscores its therapeutic value in the management of peripheral arterial disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians interested in the pharmacology of this compound and its role in cardiovascular medicine. Further research may continue to elucidate the full spectrum of its pharmacological activities and potential therapeutic applications.

References

The Pharmacology of Sarpogrelate's Active Metabolite M-1: A Technical Guide

Introduction

Sarpogrelate is a selective antagonist of the serotonin 2A (5-HT2A) receptor, utilized in the management of ischemic symptoms in patients with arteriosclerosis obliterans.[1] Following administration, this compound is rapidly hydrolyzed to its active metabolite, M-1, which is also a potent 5-HT2A-receptor antagonist.[1][2] This metabolite is understood to be a significant contributor to the therapeutic effects of the parent drug. This technical guide provides an in-depth overview of the pharmacology of M-1, with a focus on its receptor interaction, downstream signaling pathways, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Core Pharmacology of M-1

The primary mechanism of action of M-1 is the competitive antagonism of the 5-HT2A receptor.[1] Emerging evidence also points to an antagonistic role at the 5-HT1B receptor.[2] These interactions lead to the inhibition of serotonin-induced physiological responses, including platelet aggregation and vasoconstriction.

Receptor Binding Affinity

The binding affinity of M-1 for various receptors has been quantified and compared to its parent compound, this compound. The data, summarized in the table below, highlights the potent and selective nature of M-1.

| Compound | Receptor | Parameter | Value | Tissue/System | Reference |

| M-1 (R,S) | 5-HT2A | pA2 | 9.04 | Rat Tail Artery | |

| This compound | 5-HT2A | pA2 | 8.53 | Rat Tail Artery | |

| M-1 (R) | 5-HT2A | pA2 | 9.00 | Rat Tail Artery | |

| M-1 (S) | 5-HT2A | pA2 | 8.81 | Rat Tail Artery | |

| M-1 (S) | 5-HT1-like | pKB | 6.30 | - | |

| This compound | α1-adrenoceptor | pKB | 6.30 | - | |

| M-1 (S) | α1-adrenoceptor | pKB | 6.80 | - | |

| M-1 (S) | β-adrenoceptor | pKB | 6.54 | - | |

| M-1 (R) | Histamine H1 | pKB | 6.49 | - |

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

-

pKB: The negative logarithm of the dissociation constant of a competitive antagonist.

Functional Activity

Functionally, M-1 has been shown to inhibit 5-HT-induced vasoconstriction in a concentration-dependent manner. In isolated human internal thoracic artery (ITA) smooth muscle cells, M-1 almost completely inhibited 5-HT-induced vasoconstriction, an effect that was mimicked by the simultaneous application of a 5-HT2A and a 5-HT1B receptor antagonist. This suggests that M-1's vasodilatory effects are mediated through the blockade of both these serotonin receptor subtypes.

Signaling Pathways

The antagonism of 5-HT2A and 5-HT1B receptors by M-1 initiates a cascade of intracellular signaling events. While much of the detailed pathway analysis has been conducted on the parent compound, this compound, the similarity in the mechanism of action strongly suggests a shared pathway for M-1. A key downstream pathway affected is the Extracellular signal-regulated kinase 1/2 (ERK1/2) – GATA4 signaling cascade.

Inhibition of the ERK1/2–GATA4 Signaling Pathway

Activation of Gq-coupled receptors like 5-HT2A by serotonin typically leads to the activation of the ERK1/2 signaling pathway, which in turn phosphorylates and activates the transcription factor GATA4. Activated GATA4 then translocates to the nucleus and promotes the transcription of genes associated with cellular hypertrophy. This compound has been shown to suppress the phosphorylation of both ERK1/2 and GATA4, thereby inhibiting this hypertrophic signaling. Given M-1's potent 5-HT2A antagonism, it is highly probable that it exerts its effects through the same mechanism.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacology of M-1.

Radioligand Binding Assay

This assay is used to determine the binding affinity of M-1 for specific receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor, M-1. A control group with no competitor is included to determine total binding, and a group with a high concentration of a known antagonist is used to determine non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of M-1 that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Vasoconstriction Assay

This functional assay assesses the ability of M-1 to inhibit agonist-induced contraction of blood vessels.

Detailed Methodology:

-

Tissue Preparation: Rings of a suitable artery (e.g., human internal thoracic artery or rat tail artery) are carefully dissected and mounted in organ baths filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period.

-

Antagonist Incubation: The tissues are pre-incubated with either M-1 at various concentrations or a vehicle control for a set duration.

-

Agonist Stimulation: A cumulative concentration-response curve is generated by the stepwise addition of a contractile agonist, such as serotonin (5-HT).

-

Data Acquisition and Analysis: The isometric tension of the arterial rings is recorded throughout the experiment. The data are analyzed to determine the EC50 of the agonist in the presence and absence of the antagonist. The pA2 value for M-1 is then calculated using a Schild plot analysis.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the phosphorylation status of key signaling proteins, such as ERK1/2 and GATA4, in response to M-1 treatment.

Detailed Methodology:

-

Cell Treatment and Lysis: Cultured cells (e.g., cardiomyocytes) are treated with a relevant agonist (e.g., phenylephrine to induce hypertrophy) in the presence or absence of M-1. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) and the total form of the protein (e.g., anti-total-ERK1/2).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is detected using a chemiluminescent substrate and imaged.

-

Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of protein activation.

Conclusion

The active metabolite of this compound, M-1, is a potent and selective antagonist of the 5-HT2A receptor, with additional antagonistic activity at the 5-HT1B receptor. Its pharmacological effects are mediated through the inhibition of serotonin-induced vasoconstriction and platelet aggregation, likely via the suppression of the ERK1/2-GATA4 signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of M-1 and other novel compounds targeting the serotonergic system. A thorough understanding of the pharmacology of M-1 is crucial for optimizing the therapeutic use of this compound and for the development of new drugs for cardiovascular and other related diseases.

References

- 1. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery [jstage.jst.go.jp]

- 2. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarpogrelate's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpogrelate, a selective antagonist of the serotonin 5-HT2A receptor, is a clinically utilized therapeutic agent primarily known for its antiplatelet and vasodilatory effects.[1] Beyond these established applications, a growing body of evidence illuminates the significant anti-inflammatory properties of this compound, suggesting its potential in a broader range of inflammatory and autoimmune diseases. Inflammation is a critical factor in the pathophysiology of numerous vascular diseases, and by mitigating these inflammatory responses, this compound hydrochloride may improve vascular health and slow disease progression.[1] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Anti-Inflammatory Action

This compound's primary mechanism of action is the selective blockade of the 5-HT2A receptor.[1] By antagonizing this receptor, this compound interferes with serotonin-mediated signaling, which has been implicated in promoting inflammatory processes. The anti-inflammatory effects of this compound are believed to stem from its ability to modulate key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and to reduce the production of pro-inflammatory cytokines and markers.[2][3]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings on its impact on inflammatory markers.

Table 1: Effect of this compound on Inflammatory Markers in Clinical Studies

| Inflammatory Marker | Study Population | This compound Dosage | Duration of Treatment | Percentage Reduction/Change | Reference |

| hs-CRP | Diabetic patients with stable angina | 300 mg/day | 12 months | Significant decrease (p<0.01) | |

| IL-6 | Patients with peripheral arterial disease | Not specified | Not specified | Significant decrease (MD = -1.48) | |

| hs-CRP | Patients with peripheral arterial disease | Not specified | Not specified | Significant decrease (MD = -0.57) | |

| IL-18 | Patients with diabetes and arteriosclerosis obliterans | 300 mg/day | 2 months | Significant decrease |

Table 2: Effect of this compound in Preclinical In Vitro Models

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/ml) | 20 µM | Macrophage migration and activation | Inhibition | |

| Rat Renal Proximal Tubule Cells (NRK-52E) | High Glucose (30 mM) | 20 µM | Inflammatory and fibrosis signals | Reduction |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating intracellular signaling pathways critical to the inflammatory response. A key pathway identified is the MAPK/ERK cascade.

MAPK/ERK Signaling Pathway

This compound has been shown to transiently activate the MAPK/ERK pathway. This activation involves the phosphorylation of several key proteins, including Protein Kinase C (PKC) α/βII, c-Raf, and MEK1, ultimately leading to the phosphorylation of ERK1/2.

References

Sarpogrelate in Diabetic Nephropathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of sarpogrelate in the research of diabetic nephropathy (DN). This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, has demonstrated significant potential in ameliorating the pathological conditions associated with DN through various mechanisms, including anti-inflammatory, anti-fibrotic, and podocyte-protective effects. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of Action

This compound hydrochloride (SH) primarily acts as a selective antagonist of the 5-HT2A receptor.[1][2] In the context of diabetic nephropathy, its therapeutic effects are attributed to several key actions:

-

Anti-inflammatory Effects: this compound has been shown to suppress macrophage infiltration and activation in the glomeruli.[1][3][4] It inhibits the expression of inflammatory markers such as F4/80 and CD11c and reduces the production of pro-inflammatory cytokines like TNF-α. Furthermore, it has been observed to decrease both plasma and urinary levels of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in recruiting macrophages to the kidney.

-

Podocyte Protection: this compound helps in recovering from podocyte injury, a critical factor in the development of proteinuria. It has been observed to reduce podocyte effacement and increase slit pore density.

-

Reduction of Albuminuria: A consistent finding across multiple studies is the ability of this compound to significantly reduce urinary albumin excretion. This effect is linked to the aforementioned protective mechanisms on the glomerular filtration barrier.

-

Modulation of Adiponectin: this compound treatment has been associated with a significant increase in serum adiponectin levels, an adipokine with known anti-inflammatory and insulin-sensitizing properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound in diabetic nephropathy.

Table 1: Effects of this compound on Physiological and Biochemical Parameters in db/db Mice

| Parameter | Diabetic Control (DB) | Diabetic + this compound (DB+SH) | Normal Control (NC) | p-value (DB vs. DB+SH) | Reference |

| Body Weight (g) | 48.5 ± 0.9 | 46.9 ± 1.0 | 28.9 ± 0.6 | NS | |

| Kidney Weight (mg) | 520.8 ± 30.2 | 433.3 ± 17.6 | 288.6 ± 7.9 | < 0.05 | |

| Fasting Blood Glucose (mg/dL) | 480.3 ± 33.7 | 425.8 ± 29.5 | 141.9 ± 5.7 | NS | |

| Serum Insulin (ng/mL) | 4.1 ± 0.5 | 4.3 ± 0.4 | 0.7 ± 0.1 | NS | |

| Serum Adiponectin (µg/mL) | 4.9 ± 0.3 | 7.9 ± 0.8 | 9.8 ± 0.5 | < 0.05 | |

| Urinary Albumin Excretion (µ g/24h ) | 1856.7 ± 256.4 | 875.3 ± 153.2 | 45.6 ± 5.3 | < 0.05 | |

| Glomerular Volume (x10^4 µm^3) | 10.8 ± 0.5 | 8.9 ± 0.4 | 5.9 ± 0.2 | < 0.05 | |

| GBM Thickness (nm) | 289.7 ± 10.1 | 221.5 ± 9.8 | 115.4 ± 4.3 | < 0.05 | |

| Slit Pore Density (per 10 µm) | 1.2 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.2 | < 0.05 |

Data presented as mean ± SEM. NS: Not Significant. GBM: Glomerular Basement Membrane.

Table 2: Clinical Studies on this compound in Patients with Type 2 Diabetes and Nephropathy

| Parameter | Baseline | After this compound Treatment | p-value | Reference |

| Urinary Albumin-to-Creatinine Ratio (mg/g Cr) | 267 (median) | 204 (median) | < 0.01 | |

| Plasma MCP-1 (pg/mL) | 182.3 ± 10.5 | 158.9 ± 9.8 | < 0.01 | |

| Urinary MCP-1 (ng/g Cr) | 198.7 ± 25.4 | 145.6 ± 18.9 | < 0.01 | |

| Plasma Adiponectin (µg/mL) | 4.2 ± 0.5 | 5.1 ± 0.6 | < 0.05 | |

| Urinary Albumin Excretion (mg/g Cr) | - | 24.3 ± 8.58 (at 3 months) | < 0.05 |

Data from presented as mean ± SEM unless otherwise stated. Data from shows the value after 3 months of treatment.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Animal Model: db/db Mice

-

Animal Model: Male db/db mice (C57BLKs/J background), a model for type 2 diabetes, and their non-diabetic db/m littermates are used.

-

Grouping: Mice are typically divided into four groups: Normal control (NC), Normal control treated with this compound Hydrochloride (NC+SH), Diabetic group (DB), and Diabetic group treated with this compound Hydrochloride (DB+SH).

-

Treatment: this compound hydrochloride (SH) is administered orally at a dose of 30 mg/kg/day for a duration of 12 weeks.

-

Sample Collection: 24-hour urine is collected using metabolic cages for the determination of urinary albumin excretion. Blood and kidney tissues are collected at the end of the treatment period for biochemical and histological analysis.

-

Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for observing mesangial expansion. Transmission electron microscopy is used to assess glomerular basement membrane (GBM) thickness and podocyte effacement.

-

Immunohistochemistry and Western Blotting: These techniques are used to analyze the expression of proteins such as nephrin, VEGF, F4/80, CD11c, and TNF-α in kidney tissues.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ). In some protocols, a high-fat diet is provided prior to STZ injection to model type 2 diabetes.

-

Treatment: this compound is administered orally at a dose of 50 mg/kg/day.

In Vitro Cell Culture Experiments

-

Cell Lines: Rat renal proximal tubule cells (NRK-52E), mouse macrophages (Raw 264.7), and murine glomerular mesangial cells (MES-13) are commonly used.

-

Stimulation: Cells are typically stimulated with high glucose (e.g., 30 mM) to mimic hyperglycemic conditions or with lipopolysaccharide (LPS) to induce an inflammatory response. In some experiments, TGF-β1 and serotonin (5-HT) are used to induce a profibrotic response in mesangial cells.

-

Treatment: this compound hydrochloride is added to the cell culture medium at various concentrations (e.g., 20 µM) to assess its effects on the stimulated cells.

-

Analysis: The expression of inflammatory and fibrotic markers is analyzed using techniques like Western blotting and real-time RT-PCR. Macrophage migration assays are also performed to evaluate the effect of this compound on macrophage motility.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in diabetic nephropathy are mediated through its influence on several key signaling pathways.

This compound's Anti-Inflammatory and Anti-Fibrotic Signaling

In diabetic nephropathy, hyperglycemia and other metabolic abnormalities lead to increased serotonin (5-HT) levels and activation of the 5-HT2A receptor on various renal cells, including mesangial cells and macrophages. This triggers downstream signaling cascades that promote inflammation and fibrosis. This compound, by blocking the 5-HT2A receptor, inhibits these pathological processes.

Caption: this compound's mechanism in diabetic nephropathy.

TGF-β Signaling Pathway in Renal Fibrosis

Caption: TGF-β signaling pathway in renal fibrosis.

Experimental Workflow for this compound Evaluation in a db/db Mouse Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a db/db mouse model of diabetic nephropathy.

References

- 1. This compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]

- 2. Beneficial Effects of this compound and Rosuvastatin in High Fat Diet/Streptozotocin-Induced Nephropathy in Mice | PLOS One [journals.plos.org]

- 3. [PDF] this compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]

- 4. This compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice [pubmed.ncbi.nlm.nih.gov]

Sarpogrelate in Peripheral Artery Disease: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of sarpogrelate's potential in the treatment of peripheral artery disease (PAD). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key clinical trial data, and providing detailed experimental protocols for preclinical and clinical research.

Core Mechanism of Action

This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. Its therapeutic effects in peripheral artery disease (PAD) are primarily attributed to a multi-faceted mechanism of action that includes anti-platelet aggregation, vasodilation, and inhibition of vascular smooth muscle cell (VSMC) proliferation.

Upon vascular injury, platelets release serotonin (5-hydroxytryptamine, 5-HT), which then binds to 5-HT2A receptors on surrounding platelets and vascular smooth muscle cells. This binding initiates a cascade of events that contribute to the pathophysiology of PAD.

This compound competitively blocks the 5-HT2A receptor, thereby inhibiting these downstream effects. This leads to a reduction in platelet aggregation and thrombus formation, vasodilation of constricted arteries, and attenuation of the proliferative response of VSMCs, which is a key factor in the development of atherosclerotic plaques.

Signaling Pathways

The binding of serotonin to the 5-HT2A receptor on vascular smooth muscle cells activates several intracellular signaling pathways that contribute to cell proliferation and migration. This compound, by blocking this initial interaction, prevents the activation of these cascades. Key pathways implicated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4]

Quantitative Data from Clinical Studies

A meta-analysis of 12 randomized controlled trials (RCTs) including 988 patients provides significant quantitative data on the efficacy of this compound in treating PAD.[5] The primary outcomes assessed were improvements in Ankle-Brachial Index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD). The studies compared this compound treatment with conventional therapies such as aspirin, cilostazol, ticlopidine, or basic treatment.

| Outcome Measure | This compound vs. Control | Standardized Mean Difference (SMD) / Mean Difference (MD) | 95% Confidence Interval (CI) | P-value | Citation |

| Ankle-Brachial Index (ABI) | This compound showed significant improvement | SMD: 0.42 | 0.24 to 0.60 | <0.0001 | |

| Dorsalis Pedis Artery Blood Flow | This compound showed significant improvement | MD: 0.16 mL/min | 0.09 to 0.23 | <0.001 | |

| Pain-Free Walking Distance (PFWD) | This compound showed significant improvement | MD: 201.86 meters | 9.34 to 394.38 | 0.04 | |

| High-Sensitivity C-Reactive Protein (hs-CRP) | This compound significantly decreased hs-CRP | MD: -0.57 mg/L | -1.12 to -0.02 | 0.04 | |

| Interleukin-6 (IL-6) | This compound significantly decreased IL-6 | MD: -1.48 pg/mL | -2.56 to -0.39 | 0.008 |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound in PAD.

Clinical Trial Protocol for this compound in PAD

Objective: To evaluate the efficacy and safety of this compound in patients with PAD.

Study Design: A prospective, multicenter, randomized, open-label, or double-blind, placebo-controlled clinical trial.

Patient Population:

-

Inclusion Criteria: Patients with a confirmed diagnosis of PAD (e.g., ABI < 0.9), stable symptoms of intermittent claudication.

-

Exclusion Criteria: Patients with critical limb ischemia, recent vascular surgery, or contraindications to antiplatelet therapy.

Intervention:

-

This compound Group: Oral this compound (e.g., 100 mg three times daily).

-

Control Group: Placebo or an active comparator (e.g., aspirin 100 mg/day, clopidogrel 75 mg/day).

Primary Endpoints:

-

Change in pain-free walking distance (PFWD) from baseline.

-

Change in Ankle-Brachial Index (ABI) from baseline.

-

Incidence of restenosis after endovascular intervention.

Secondary Endpoints:

-

Target lesion revascularization (TLR).

-

Incidence of major adverse limb events (e.g., amputation).

-

Changes in inflammatory markers (e.g., hs-CRP, IL-6).

-

Safety and tolerability, including bleeding complications.

Assessments:

-

Ankle-Brachial Index (ABI): Measured at baseline and at specified follow-up intervals (e.g., 12 and 24 weeks).

-

Pain-Free Walking Distance (PFWD): Assessed using a standardized treadmill protocol at baseline and follow-up.

-

Adverse Events: Monitored and recorded at each study visit.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.

-

This compound hydrochloride solutions at various concentrations.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

Method:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Aggregation Induction: Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM, or collagen at 1-5 µg/mL) to the PRP to induce aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample for a set period (e.g., 5-10 minutes) using a light transmission aggregometer. The PPP is used to set the 100% aggregation baseline.

-

Data Analysis: Calculate the percentage of platelet aggregation and the percentage of inhibition by this compound compared to the vehicle control.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of vascular smooth muscle cells.

Materials:

-

Rat or human aortic smooth muscle cells.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

This compound hydrochloride solutions.

-

Mitogen (e.g., serotonin, platelet-derived growth factor (PDGF)).

-

Cell proliferation assay kit (e.g., MTT, BrdU, or Click-iT EdU).

Method:

-

Cell Culture: Culture VSMCs in appropriate medium until they reach a desired confluency.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them for 24-48 hours.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control in the presence or absence of a mitogen (e.g., 10% FBS or a specific growth factor like serotonin at 1 µM) for a specified period (e.g., 24-72 hours).

-

Proliferation Assessment:

-

MTT Assay: Add MTT solution to the cells and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

BrdU/EdU Assay: Add BrdU or EdU to the culture medium for a few hours to allow for its incorporation into newly synthesized DNA. Fix and permeabilize the cells, and then detect the incorporated BrdU or EdU using a specific antibody or a click chemistry reaction, respectively. Quantify the signal using a microplate reader or fluorescence microscopy.

-

-

Data Analysis: Express the results as a percentage of cell proliferation relative to the control group.

Animal Model of Peripheral Artery Disease

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of PAD.

Animal Model:

-

Femoral Artery Ligation Model: In mice or rats, surgically ligate the femoral artery to induce hindlimb ischemia.

-

Atherosclerotic Model: Use genetically modified mice (e.g., ApoE-/- or LDLR-/-) fed a high-fat diet to induce atherosclerosis, which can be combined with femoral artery injury to create a more clinically relevant model.

Intervention:

-

Administer this compound orally (e.g., via gavage) or intraperitoneally at various doses.

-

A control group should receive a vehicle.

Outcome Measures:

-

Laser Doppler Perfusion Imaging: Measure blood flow in the ischemic and non-ischemic limbs at multiple time points post-surgery.

-

Limb Salvage and Necrosis Scoring: Visually assess the ischemic limb for signs of necrosis and assign a score.

-

Histological Analysis: Harvest the ischemic muscle tissue for histological analysis to assess muscle fiber integrity, inflammation, and capillary density.

-

Functional Assessment: Evaluate motor function of the ischemic limb using methods like a walking track analysis or a rotarod test.

Conclusion

This compound demonstrates significant potential in the management of peripheral artery disease through its well-defined mechanism of action as a 5-HT2A receptor antagonist. The available clinical data indicates its efficacy in improving key clinical parameters such as Ankle-Brachial Index and pain-free walking distance, along with a reduction in inflammatory markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic benefits of this compound and explore its full potential in the treatment of PAD. Further well-designed preclinical and clinical studies are warranted to continue to build upon this promising foundation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of the JAK/STAT pathway in vascular smooth muscle by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Sarpogrelate Beyond 5-HT2A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate, a selective antagonist of the serotonin 2A (5-HT2A) receptor, is clinically utilized for its antiplatelet and vasodilatory effects in the management of peripheral arterial disease. While its therapeutic actions are primarily attributed to 5-HT2A blockade, a growing body of evidence reveals that this compound's pharmacological profile extends to a range of other molecular targets. This technical guide provides a comprehensive overview of these non-5-HT2A targets, detailing the quantitative pharmacological data, the experimental methodologies used for their characterization, and the associated signaling pathways. This document aims to serve as a resource for researchers and drug development professionals interested in the broader mechanistic actions of this compound and its potential for therapeutic repositioning.

Introduction

This compound hydrochloride is a well-established therapeutic agent for the treatment of ischemic symptoms associated with chronic arterial occlusion. Its primary mechanism of action involves the selective and competitive inhibition of the 5-HT2A receptor, which mediates platelet aggregation and vasoconstriction. However, emerging research has illuminated a more complex pharmacological landscape for this compound, implicating its interaction with other receptors and its modulation of various signaling cascades that contribute to its pleiotropic effects, including anti-inflammatory, anti-atherosclerotic, and endothelial-protective activities. This guide delves into these molecular targets beyond the canonical 5-HT2A receptor.

Quantitative Pharmacological Data

The interaction of this compound and its active metabolite, M-1, with various molecular targets has been quantified through a range of in vitro assays. The following tables summarize the available binding affinities (pKi), and half-maximal inhibitory concentrations (IC50) for these interactions.

Table 1: Binding Affinities of this compound and its Metabolite (M-1) for Serotonin and Adrenergic Receptors

| Target | Ligand | pKi |

| 5-HT2A Receptor | This compound | 8.52[1] |

| 5-HT2B Receptor | This compound | 6.57[1] |

| 5-HT2C Receptor | This compound | 7.43[1] |

| α1a-Adrenoceptor | This compound | 6.3[2] |

| α1b-Adrenoceptor | This compound | 6.4[2] |

| α1d-Adrenoceptor | This compound | 6.3 |

| α1a-Adrenoceptor | M-1 | 7.1 |

| α1b-Adrenoceptor | M-1 | 7.1 |

| α1d-Adrenoceptor | M-1 | 6.1 |

Table 2: Inhibitory Effects of this compound on Cytochrome P450 Isozymes and Vascular Responses

| Target/Process | Parameter | Value (µM) |

| CYP2D6 | IC50 | 3.05 |

| Cerebral Artery Dilation | IC50 | ~2.3 |

Table 3: Effects of this compound on Inflammatory Markers and Adhesion Molecules

| Marker/Molecule | Condition | This compound Concentration | Effect |

| P-selectin | Collagen-induced platelet aggregation | 1 - 100 µM | Dose-dependent decrease |

| ICAM-1 | High glucose-induced expression in HUVECs | 0.1, 1.0, 10.0 µM | Dose-dependent inhibition |

| VCAM-1 | In patients with diabetes mellitus | Not specified | Significant decrease |

| Monocyte-endothelial adhesion | High glucose-induced in HUVECs | 0.1, 1.0, 10.0 µM | Dose-dependent inhibition |

Key Non-5-HT2A Molecular Interactions and Signaling Pathways

Beyond direct receptor antagonism, this compound modulates several intracellular signaling pathways that are pivotal in vascular health and disease.

ERK1/2–GATA4 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and its downstream target, the transcription factor GATA4. This pathway is a key regulator of cardiac hypertrophy.

Akt/eNOS Signaling Pathway

This compound treatment can lead to the activation of the Akt/endothelial Nitric Oxide Synthase (eNOS) pathway. This is thought to occur through the relative stimulation of 5-HT1B receptors when 5-HT2A receptors are blocked, leading to vasodilation and angiogenesis.

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/ROCK pathway is a critical regulator of vascular smooth muscle contraction and is implicated in hypertension. While direct interaction data is limited, this compound's vasodilatory effects suggest a potential modulatory role on this pathway, possibly downstream of its receptor targets.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. This compound's anti-inflammatory effects may be partly mediated through the inhibition of this pathway, although direct evidence is still emerging.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound's molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors.

General Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound or its metabolites).

-

Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.